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molecular formula C22H25NO3 B8737382 2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate CAS No. 39123-15-4

2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate

Cat. No. B8737382
M. Wt: 351.4 g/mol
InChI Key: OOZJVBCYUYRJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03937832

Procedure details

A solution of 0.1 mol of 2,2-diphenyl-cyclopropane-carboxylic acid chloride in 30 ml. of anhydrous benzene is added dropwise to a mixture of 0.1 mol of β-morpholino-ethanol and 0.1 mol of triethylamine in 50 ml. of anhydrous benzene. The mixture is allowed to cool and then stirred for 2 hours at ambient temperature. 300 cc. of water are added, the mixture is extracted with diethyl ether, the extract dried over sodium sulphate, and the solvent removed in vacuo to yield the base.
Name
2,2-diphenyl-cyclopropane-carboxylic acid chloride
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:9][CH:8]2[C:10](Cl)=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C=CC=CC=1.[O:25]1[CH2:30][CH2:29][N:28]([CH2:31][CH2:32][OH:33])[CH2:27][CH2:26]1.C(N(CC)CC)C>O>[CH2:29]1[N:28]([CH2:31][CH2:32][O:33][C:10]([CH:8]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:9]2)=[O:11])[CH2:27][CH2:26][O:25][CH2:30]1

Inputs

Step One
Name
2,2-diphenyl-cyclopropane-carboxylic acid chloride
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(C1)C(=O)Cl)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0.1 mol
Type
reactant
Smiles
O1CCN(CC1)CCO
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the base

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1COCCN1CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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